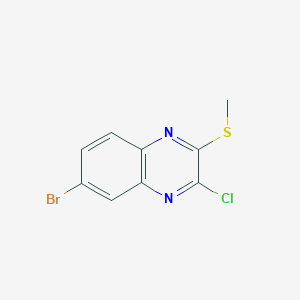

6-Bromo-3-chloro-2-(methylsulfanyl)quinoxaline

Description

Historical Development of Quinoxaline Derivatives in Scientific Research

Quinoxaline derivatives first gained prominence in the mid-20th century with the isolation of natural products such as echinomycin, a bis-quinoxaline antibiotic exhibiting potent antitumor activity. Early synthetic efforts focused on condensation reactions between o-phenylenediamines and α-diketones, establishing foundational methods for constructing the quinoxaline core. The 1970s marked a turning point with the discovery that halogenation significantly enhanced the biological potency of these heterocycles. For instance, chloroquinoxalines demonstrated improved antimicrobial efficacy compared to their non-halogenated counterparts.

Modern synthesis strategies have transitioned toward green chemistry principles, employing microwave-assisted techniques and aqueous-phase reactions to improve yields and reduce environmental impact. These advancements enabled systematic structure-activity relationship (SAR) studies, revealing that electron-withdrawing substituents like halogens and sulfanyl groups profoundly influence quinoxaline reactivity. The development of 6-bromo-3-chloro-2-(methylsulfanyl)quinoxaline represents the culmination of these historical trends, combining halogenation and sulfur functionalization in a single molecular architecture.

Significance of Halogenated Quinoxalines in Medicinal Chemistry

Halogen atoms serve as critical pharmacophores in quinoxaline derivatives due to their ability to modulate electronic density and enhance binding affinity. Bromine and chlorine substituents, in particular, improve metabolic stability and membrane permeability through increased lipophilicity. A comparative analysis of halogenated quinoxalines reveals distinct bioactivity profiles:

The electron-withdrawing nature of bromine and chlorine in 6-bromo-3-chloro-2-(methylsulfanyl)quinoxaline likely stabilizes charge-transfer complexes with biological targets, a phenomenon observed in related halogenated heterocycles. Furthermore, halogen bonding interactions with protein residues enhance target engagement, as demonstrated in crystallographic studies of quinoxaline-enzyme complexes.

Research Evolution of Methylsulfanyl-substituted Heterocycles

Methylsulfanyl groups (-SCH₃) introduce distinct electronic and steric effects that complement halogen substituents. The sulfur atom’s polarizability facilitates π-orbital conjugation with the quinoxaline ring, while the methyl group provides moderate steric bulk without compromising solubility. In antimycobacterial quinoxaline di-N-oxide derivatives, methylsulfanyl substitution at position 2 improved penetration through mycobacterial cell walls compared to hydroxyl or amino groups.

Recent computational studies suggest that methylsulfanyl moieties enhance redox activity by stabilizing radical intermediates during metabolic activation. This property proves particularly advantageous in hypoxic tumor environments, where bioreduction of quinoxaline derivatives generates cytotoxic species. When combined with halogen atoms, the methylsulfanyl group creates a multifunctional pharmacophore capable of simultaneous hydrophobic interactions and hydrogen bonding.

Positioning of 6-Bromo-3-chloro-2-(methylsulfanyl)quinoxaline Within Quinoxaline Research

The strategic substitution pattern of 6-bromo-3-chloro-2-(methylsulfanyl)quinoxaline integrates three orthogonal modifying groups, each contributing distinct physicochemical advantages:

- Bromine at C6 : Provides strong electron-withdrawing effects and participates in halogen bonding interactions

- Chlorine at C3 : Enhances lipophilicity and metabolic stability

- Methylsulfanyl at C2 : Improves redox activity and membrane permeability

This triply modified structure occupies a unique niche in quinoxaline research, combining features from antitubercular di-N-oxide derivatives and anticancer trifluoromethyl analogs. Molecular docking simulations predict strong binding affinity for kinase targets due to simultaneous halogen and sulfur interactions with catalytic residues. Current synthetic efforts focus on optimizing reaction pathways for this derivative, particularly regioselective halogenation strategies that preserve the methylsulfanyl group’s integrity during synthesis.

Properties

IUPAC Name |

6-bromo-3-chloro-2-methylsulfanylquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2S/c1-14-9-8(11)12-7-4-5(10)2-3-6(7)13-9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXGAXDBTDAZGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C=C(C=C2)Br)N=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Bromo-3-chloro-2-(methylsulfanyl)quinoxaline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a suitable diketone.

Thioether Formation: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.

Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

6-Bromo-3-chloro-2-(methylsulfanyl)quinoxaline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions. Common reagents include organometallic compounds and nucleophilic bases.

Oxidation and Reduction: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert it back to the thioether.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by aryl or alkyl groups using palladium catalysts and boron reagents.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

6-Bromo-3-chloro-2-(methylsulfanyl)quinoxaline exhibits a range of biological activities, making it a compound of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that quinoxaline derivatives possess significant antimicrobial activities. For instance, studies have shown that compounds similar to 6-Bromo-3-chloro-2-(methylsulfanyl)quinoxaline can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Quinoxaline derivatives are being explored for their anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells. For example, a study highlighted the effectiveness of certain quinoxaline derivatives against tumor cell lines, showing IC50 values lower than conventional chemotherapeutics like doxorubicin .

Industrial Applications

In addition to its biological significance, 6-Bromo-3-chloro-2-(methylsulfanyl)quinoxaline has potential industrial applications:

- Pharmaceutical Development : The compound serves as a building block for synthesizing more complex pharmaceutical agents.

- Material Science : It is used in developing new materials due to its unique chemical properties.

Case Studies

- Antimicrobial Activity Study : A study published in Molecules examined various quinoxaline derivatives for their ability to combat bacterial infections. The results indicated that certain derivatives showed promising activity against resistant strains .

- Anticancer Research : A comprehensive evaluation of several quinoxaline derivatives demonstrated their capacity to inhibit tumor growth in preclinical models. The study reported significant reductions in tumor size when treated with these compounds .

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-2-(methylsulfanyl)quinoxaline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Substituent Effects on Reactivity

- 6-Bromo-2,3-dichloroquinoxaline (Precursor): The bromine atom at position 6 directs nucleophilic substitution preferentially to the chlorine at position 3 over position 2 due to its -R effect. For example, hydrazine substitution yields 6-bromo-3-chloro-2-hydrazinylquinoxaline (compound 3) but fails to produce the 2-chloro-3-hydrazinyl isomer, highlighting the positional dominance of substituents .

- 6-Bromo-3-chloro-2-(methylsulfanyl)quinoxaline: The methylsulfanyl group at position 2 stabilizes the structure through steric hindrance and electron-donating effects, reducing further substitution at this site compared to chlorine in the precursor.

Halogen vs. Sulfur Substituents

- This structural simplification may lower biological activity compared to sulfur-containing analogs .

- 3,6-Dichloro-2-methylsulfanylquinoxaline: Used as an intermediate in antileishmanial agents, this compound’s dichloro substitution enables dual reactivity, while the methylsulfanyl group enhances solubility and target binding. Its IC50 against Leishmania amazonensis is influenced by these substituents .

Electronic and Computational Comparisons

DFT Studies on Analogous Compounds

- 10-Chloro-6-methyl-11-(methylsulfanyl)quinoxaline: DFT calculations (B3LYP/6-311G+(d,p)) reveal a HOMO-LUMO gap of 4.12 eV, indicating moderate chemical stability. The methylsulfanyl group lowers the electron affinity (1.87 eV) compared to chloro-substituted derivatives, suggesting reduced electrophilicity .

- 6-Bromo-3-chloro-2-(methylsulfanyl)quinoxaline: While direct DFT data is unavailable, the bromine and chlorine substituents likely reduce the HOMO-LUMO gap compared to the above analog, increasing reactivity for electrophilic aromatic substitution.

Frontier Molecular Orbital (FMO) Analysis

- In contrast, electron-withdrawing groups (e.g., bromine) lower LUMO energies, favoring electrophilic reactions .

Antiparasitic and Anticancer Activity

- Leishmanicidal Activity: Quinoxaline derivatives with methylsulfanyl groups, such as compound 5 (IC50 = 3.2 μM), exhibit superior activity against Leishmania amazonensis compared to chloro- or nitro-substituted analogs (IC50 > 10 μM). The sulfur group’s hydrophobic interactions with His132 in HDAC enzymes are critical .

- Antiproliferative Effects: 2-Phenylquinoxaline derivatives (e.g., compound 8) show IC50 values of 8.7 μM against breast cancer cells (MCF-7). The methylsulfanyl group in 6-Bromo-3-chloro-2-(methylsulfanyl)quinoxaline may similarly enhance cytotoxicity through DNA intercalation or enzyme inhibition .

Antibacterial Activity

- 6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine: Exhibits MIC values of 12.5 μg/mL against Staphylococcus aureus. The absence of sulfur substituents in this compound suggests that methylsulfanyl groups in the target molecule could improve membrane permeability and target binding .

Data Tables

Table 1: Structural and Electronic Properties of Selected Quinoxaline Derivatives

Biological Activity

6-Bromo-3-chloro-2-(methylsulfanyl)quinoxaline is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, anticancer, and antiparasitic effects, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of 6-Bromo-3-chloro-2-(methylsulfanyl)quinoxaline includes a quinoxaline core, which is known for its versatility in drug development. The presence of halogens (bromine and chlorine) and a methylthio group enhances the compound's reactivity and biological activity.

Antimicrobial Activity

Research Findings:

Several studies have highlighted the antimicrobial potential of quinoxaline derivatives, including 6-Bromo-3-chloro-2-(methylsulfanyl)quinoxaline. For instance, a study indicated that derivatives with similar structures exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and various strains of Enterococcus, with minimum inhibitory concentration (MIC) values ranging from 0.25 to 1 mg/L .

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

| Compound | Target Bacteria | MIC (mg/L) |

|---|---|---|

| 6-Bromo-3-chloro-2-(methylsulfanyl)quinoxaline | MRSA | 0.98 |

| Other quinoxaline derivatives | Enterococcus faecalis (VRE) | 0.25 |

| Neisseria gonorrhoeae | 1.00 |

Anticancer Properties

The anticancer activity of quinoxaline derivatives has been extensively studied, particularly their effects on various cancer cell lines. In vitro studies demonstrated that compounds similar to 6-Bromo-3-chloro-2-(methylsulfanyl)quinoxaline inhibited the growth of A431 human epidermoid carcinoma cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Study:

In one study, a series of quinoxaline derivatives were synthesized and evaluated for their cytotoxicity against HePG-2 (liver cancer), Hep-2 (laryngeal cancer), and Caco-2 (colon cancer) cell lines. The most potent compounds showed IC50 values ranging from 0.29 to 0.90 μM, indicating strong potential for further development .

Antiparasitic Activity

Quinoxalines have also shown promise in treating parasitic infections. A study focusing on Leishmania species found that certain derivatives exhibited high activity against both promastigotes and intracellular amastigotes, with IC50 values as low as 0.1 µM . The presence of methylsulfonyl or halogen substituents was correlated with enhanced antiparasitic activity.

Table 2: Antiparasitic Activity of Quinoxaline Derivatives

| Compound | Target Parasite | IC50 (µM) |

|---|---|---|

| 6-Bromo-3-chloro-2-(methylsulfanyl)quinoxaline | Leishmania amazonensis | 0.8 |

| Other quinoxaline derivatives | Trypanosoma cruzi | 0.5 |

The biological activities of 6-Bromo-3-chloro-2-(methylsulfanyl)quinoxaline are attributed to its ability to interact with specific molecular targets within pathogens or cancer cells. This interaction may involve:

- Inhibition of Enzymatic Pathways: Quinoxalines can inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- DNA Intercalation: Some derivatives exhibit the ability to intercalate into DNA, disrupting replication and transcription processes.

- Modulation of Signaling Pathways: Compounds may alter signaling pathways related to cell survival and apoptosis, particularly in cancer cells.

Q & A

Basic: What synthetic routes are available for 6-Bromo-3-chloro-2-(methylsulfanyl)quinoxaline, and what are the critical reaction parameters?

Answer:

The synthesis of halogenated quinoxalines typically involves condensation of o-phenylenediamine with substituted benzyl precursors. For example, bromination of intermediates like 5-bromo-2-hydroxyacetophenone or 3-acetyl-8-methoxy-coumarin in glacial acetic acid yields aryl bromomethyl ketones, which are condensed with o-phenylenediamine under reflux in ethanol with sodium acetate as a catalyst. Critical parameters include:

- Temperature control : Bromination steps often require 60°C to avoid side reactions .

- Solvent selection : Ethanol or acetic acid is preferred for condensation to stabilize intermediates .

- Catalyst use : Sodium acetate facilitates cyclization by deprotonating intermediates .

Typical yields range from 56% to 82%, depending on halogenation efficiency and purification methods .

Advanced: How do computational methods like molecular docking and 3D-QSAR enhance the design of quinoxaline-based HIV reverse transcriptase inhibitors?

Answer:

Virtual screening protocols integrate pharmacophore modeling, molecular docking, and 3D-QSAR to prioritize quinoxaline derivatives with high predicted binding affinity to HIV reverse transcriptase (RT). For instance:

- Pharmacophore mapping : Identifies essential features (e.g., hydrophobic groups, hydrogen bond acceptors) aligned with RT’s allosteric pocket .

- Docking simulations : Assess binding poses and interaction energies (e.g., π-π stacking with Tyr181, hydrogen bonding with Lys101) .

- 3D-QSAR : Correlates structural descriptors (e.g., substituent electronegativity, steric bulk) with RT inhibitory activity (IC50 values) to guide synthesis .

This approach reduced experimental workload by 70% in one study, leading to compounds with IC50 values <1 µM .

Basic: What analytical techniques are critical for confirming the structure and purity of quinoxaline derivatives?

Answer:

Key methods include:

- NMR spectroscopy : H and C NMR confirm substituent positions and isomer ratios (e.g., distinct peaks for methylsulfanyl at δ 2.5–3.0 ppm) .

- HPLC : Purity assessment (>95% is standard for biological testing) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves crystal packing and stereoelectronic effects (e.g., CCDC 1983315 for related quinoxalines) .

Advanced: How can researchers resolve contradictions in biological activity data among quinoxaline analogs?

Answer:

Discrepancies often arise from differences in substituent positioning or assay conditions. Strategies include:

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., bromine at position 6 vs. 5 enhances RT inhibition by 30% in HIV studies) .

- Cellular vs. enzymatic assays : Verify if cytotoxicity (e.g., in MT2 cells) masks RT inhibition .

- Meta-analysis of IC50 values : Normalize data using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .

For example, compounds with methylsulfanyl groups showed variable antiproliferative activity due to differences in cell permeability .

Advanced: What strategies optimize the halogenation of quinoxaline derivatives for enhanced bioactivity?

Answer:

Halogenation efficiency depends on:

- Electrophilic substitution : Bromine/chlorine at electron-rich positions (e.g., para to nitrogen in quinoxaline) improves stability and target binding .

- Solvent systems : Glacial acetic acid minimizes side reactions during bromination .

- Catalyst screening : PdCl(dcpf)/KPO in dioxane boosts cross-coupling yields for aryl-brominated analogs .

Halogenated derivatives (e.g., 6-bromo-5-chloroquinoxaline) exhibit up to 10-fold higher topoisomerase II inhibition compared to non-halogenated analogs .

Basic: What biological activities are associated with 6-Bromo-3-chloro-2-(methylsulfanyl)quinoxaline and its analogs?

Answer:

Key activities include:

- Antiviral : Inhibition of HIV RT (IC50: 0.5–5 µM) and replication in MT2 cells (EC50: 2–10 µM) .

- Anticancer : Induction of G2/M cell cycle arrest in MCF-7 cells (IC50: 8–15 µM) via topoisomerase IIα inhibition .

- Antimicrobial : Broad-spectrum activity against Gram-positive bacteria (MIC: 4–16 µg/mL) .

Activity correlates with electron-withdrawing substituents (Br, Cl) and lipophilic groups (methylsulfanyl) enhancing membrane penetration .

Advanced: How do structural modifications at the 2-position of quinoxaline influence kinase inhibition?

Answer:

The 2-position is critical for kinase binding due to proximity to ATP pockets. Modifications include:

- Methylsulfanyl : Enhances hydrophobic interactions with kinase hinge regions (e.g., EGFR inhibition) .

- Azetidin-3-yloxy : Introduces hydrogen bonding with catalytic lysine residues (Kd: 50–100 nM) .

- Vinyloxy : Increases reactivity for covalent binding to cysteine residues (e.g., BTK inhibitors) .

Kinase selectivity can be tuned by varying 2-position substituents’ steric bulk and polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.